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Compound of Interest

Compound Name: NSC 109555

Cat. No.: B15582726 Get Quote

For researchers, scientists, and drug development professionals, the selection of a specific

kinase inhibitor is a critical decision in experimental design. This guide provides a

comprehensive comparison of two prominent Checkpoint Kinase 2 (Chk2) inhibitors, NSC
109555 and AZD7762, focusing on their inhibitory profiles, selectivity, and the experimental

methodologies used for their characterization.

Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a crucial role in the DNA

damage response pathway, making it a significant target in cancer therapy.[1][2] Inhibition of

Chk2 can sensitize cancer cells to the effects of DNA-damaging agents. This comparison aims

to provide an objective overview of NSC 109555 and AZD7762 to aid in the selection of the

most appropriate tool compound for Chk2 inhibition studies.
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Feature NSC 109555 AZD7762

Primary Target(s) Selective Chk2 Chk1 and Chk2

Chk2 Potency (IC50) 240 nM[1][3] ~5 nM[4][5][6][7]

Chk1 Potency (IC50) > 10 µM[8][9] 5 nM[4][5][6]

Mechanism of Action ATP-competitive[1][3][10] ATP-competitive[4][11]

Key Advantage
High selectivity for Chk2 over

Chk1

High potency for both Chk1

and Chk2

Noted Limitations

Lower potency compared to

AZD7762; original compound

showed poor cellular activity.

[12]

Dual inhibition of Chk1 and

Chk2; clinical development

halted due to cardiac toxicity.

[13]

In-Depth Inhibitor Profiles
NSC 109555: A Selective Chk2 Tool
NSC 109555 is a potent and highly selective, ATP-competitive inhibitor of Chk2.[1][3][8] Its

discovery as a novel chemotype for Chk2 inhibition was a significant step in developing specific

tools to probe the function of this kinase.[1] The high selectivity of NSC 109555 for Chk2 over

the closely related Chk1 is a key advantage for researchers aiming to dissect the specific roles

of Chk2 in cellular processes.[1][8] The crystal structure of NSC 109555 in complex with the

Chk2 catalytic domain has been solved, providing a detailed understanding of its binding mode

and the structural basis for its selectivity.[1] While the parent compound, NSC 109555, was

found to be inactive in cellular assays, derivatives have been developed to improve cellular

permeability and activity.[12][14]

AZD7762: A Potent Dual Chk1/Chk2 Inhibitor
AZD7762 is a potent, ATP-competitive inhibitor of both Chk1 and Chk2, with an IC50 of

approximately 5 nM for both kinases.[4][5][6][7] This dual inhibitory activity makes it a powerful

tool for abrogating the S and G2/M DNA damage checkpoints, which are regulated by both

Chk1 and Chk2.[4][6][15] AZD7762 has been shown to effectively sensitize cancer cells to a

variety of DNA-damaging agents, including gemcitabine and radiation.[6][11][15] While it
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exhibits good selectivity against a broad panel of over 100 other kinases, it shows less

selectivity against some members of the CAMK (Ca2+/calmodulin-dependent kinase) and

SRC-like kinase families.[6][15] It is important to note that the clinical development of AZD7762

was terminated due to observations of unpredictable cardiac toxicity.[13]

Quantitative Data Summary
The following tables summarize the key quantitative data for NSC 109555 and AZD7762,

allowing for a direct comparison of their inhibitory potency and selectivity.

Table 1: In Vitro Inhibitory Potency (IC50)
Inhibitor Chk2 IC50 Chk1 IC50 Reference(s)

NSC 109555 240 nM > 10,000 nM [1][8]

AZD7762 ~5 nM 5 nM [4][5][6][7]

Table 2: Kinase Selectivity Profile
Inhibitor Selectivity Notes Reference(s)

NSC 109555

Highly selective for Chk2

against a panel of 20 other

kinases, including Chk1.

[1]

AZD7762

Good selectivity (>10-fold)

against over 100 kinases,

including CDK1 (>1000-fold).

Less than 10-fold selectivity

against some CAMK and SRC-

like kinases (e.g., Yes, Fyn,

Lyn, Hck, Lck).

[6][15]

Experimental Methodologies
The characterization of these inhibitors relies on a variety of robust experimental protocols.

Below are detailed methodologies for key assays.
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In Vitro Kinase Assays
Objective: To determine the direct inhibitory effect of the compound on the kinase's enzymatic

activity.

1. Radiometric Filter Binding Assay (for Chk1/Chk2):

Principle: This assay measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP

or [γ-³³P]ATP) into a specific peptide substrate by the kinase.

Protocol:

Recombinant human Chk1 or Chk2 enzyme is incubated with a synthetic peptide

substrate (e.g., KKKVSRSGLYRSPSMPENLNRPR) and ATP (a mix of cold ATP and [γ-

³²P]ATP or [γ-³³P]ATP) in a kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-

glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).[16]

The inhibitor (NSC 109555 or AZD7762) at various concentrations is added to the reaction

mixture.

The reaction is allowed to proceed at 30°C for a defined period (e.g., 15 minutes).[16]

The reaction is stopped, and the reaction mixture is spotted onto phosphocellulose paper

(e.g., P81).[16]

The paper is washed extensively with phosphoric acid to remove unincorporated

radiolabeled ATP.[16]

The radioactivity retained on the paper, corresponding to the phosphorylated substrate, is

quantified using a scintillation counter.[16]

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor

concentration.

2. ADP-Glo™ Kinase Assay:

Principle: This is a luminescent assay that measures the amount of ADP produced during the

kinase reaction. The amount of ADP is directly proportional to the kinase activity.
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Protocol:

The kinase reaction is set up similarly to the radiometric assay but with non-radiolabeled

ATP.

After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction

and deplete the remaining ATP.

Kinase Detection Reagent is then added to convert the produced ADP into ATP and then

into a luminescent signal via a luciferase reaction.

The luminescence is measured using a luminometer. The signal intensity correlates with

kinase activity.

IC50 values are determined from the dose-response curve of the inhibitor.

Cellular Assays
Objective: To assess the inhibitor's effect on Chk2 activity and downstream signaling pathways

within a cellular context.

1. Western Blotting for Phospho-Chk2 and Downstream Targets:

Principle: This technique is used to detect changes in the phosphorylation status of Chk2

(autophosphorylation, e.g., at Ser516) or its substrates (e.g., Cdc25A) upon inhibitor

treatment, often in the presence of a DNA-damaging agent to activate the Chk2 pathway.

Protocol:

Cells (e.g., U251, OVCAR-5) are cultured and treated with a DNA-damaging agent (e.g.,

topotecan, radiation) to induce Chk2 activation.[7][14]

Cells are co-treated or pre-treated with the Chk2 inhibitor (NSC 109555 derivative or

AZD7762) at various concentrations.

After the treatment period, cells are lysed to extract total proteins.
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Protein concentration is determined, and equal amounts of protein are separated by SDS-

PAGE.

Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

The membrane is blocked and then incubated with primary antibodies specific for

phosphorylated Chk2 (e.g., anti-pChk2 Ser516), total Chk2, phosphorylated downstream

targets (e.g., anti-pCdc25C), and a loading control (e.g., anti-Actin or anti-GAPDH).

The membrane is then incubated with a corresponding HRP-conjugated secondary

antibody.

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system. The band intensities are quantified to determine the extent of inhibition.[17]

Visualizing the Concepts
To better illustrate the information presented, the following diagrams have been generated

using Graphviz.
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Caption: Simplified Chk2 signaling pathway in response to DNA damage.
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Caption: General experimental workflow for characterizing Chk2 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Crystal structure of checkpoint kinase 2 in complex with NSC 109555, a potent and
selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

2. Crystal structure of checkpoint kinase 2 in complex with NSC 109555, a potent and
selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

3. medchemexpress.com [medchemexpress.com]

4. medchemexpress.com [medchemexpress.com]

5. selleckchem.com [selleckchem.com]

6. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC
[pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. rndsystems.com [rndsystems.com]

9. targetmol.cn [targetmol.cn]

10. scbt.com [scbt.com]

11. AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and
potentiates DNA-targeted therapies [pubmed.ncbi.nlm.nih.gov]

12. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a
Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

13. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination
with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

14. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and
Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-
(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]

15. aacrjournals.org [aacrjournals.org]

16. sigmaaldrich.com [sigmaaldrich.com]

17. researchgate.net [researchgate.net]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15582726?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2708046/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2708046/
https://pubmed.ncbi.nlm.nih.gov/19177354/
https://pubmed.ncbi.nlm.nih.gov/19177354/
https://www.medchemexpress.com/nsc-109555-ditosylate.html
https://www.medchemexpress.com/AZD-7762.html
https://www.selleckchem.com/products/AZD7762.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6905465/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6905465/
https://www.researchgate.net/figure/AZD7762-inhibits-Chk1-and-Chk2-activity-in-U251-cells-U251-cells-were-pretreated-for-1_fig1_236095459
https://www.rndsystems.com/products/nsc-109555-ditosylate_3034
https://www.targetmol.cn/compound/nsc%20109555
https://www.scbt.com/browse/chk2-inhibitors
https://pubmed.ncbi.nlm.nih.gov/18790776/
https://pubmed.ncbi.nlm.nih.gov/18790776/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3210331/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3210331/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4486055/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4486055/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2784710/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2784710/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2784710/
https://aacrjournals.org/mct/article/7/9/2955/93272/AZD7762-a-novel-checkpoint-kinase-inhibitor-drives
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/369/851/c0995-010m0854dat.pdf
https://www.researchgate.net/figure/Evidence-for-cellular-inhibition-of-Chk2-by-PV1019-A-abbreviated-molecular-interaction_fig3_26799548
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [A Head-to-Head Comparison of Chk2 Inhibitors: NSC
109555 vs. AZD7762]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15582726#comparing-nsc-109555-and-azd7762-for-
chk2-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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